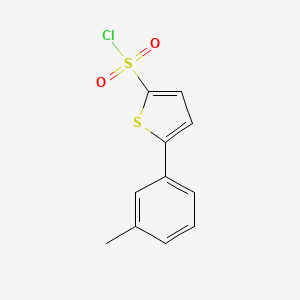

2-Chlorosulfonyl-5-(3-tolyl)thiophene

Description

Properties

Molecular Formula |

C11H9ClO2S2 |

|---|---|

Molecular Weight |

272.8 g/mol |

IUPAC Name |

5-(3-methylphenyl)thiophene-2-sulfonyl chloride |

InChI |

InChI=1S/C11H9ClO2S2/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)16(12,13)14/h2-7H,1H3 |

InChI Key |

CXSCKHAYAHUHKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(S2)S(=O)(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including 2-Chlorosulfonyl-5-(3-tolyl)thiophene. Research indicates that compounds with sulfonamide functionalities exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative pathogens.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 7.81 μM |

| Other Thiophene Derivatives | Various | MIC ≥ 3.9 μM |

The incorporation of the sulfonyl group enhances the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties:

The compound has also been investigated for its anticancer properties. Studies have shown that thiophene-based compounds can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7).

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| HepG-2 | 9.39 | Doxorubicin (32.00) |

| MCF-7 | 9.55 | Doxorubicin (32.00) |

The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can significantly enhance anticancer activity .

Agricultural Applications

Pesticidal Activity:

Thiophene derivatives are also being explored for their potential as pesticides. The unique electronic properties of thiophenes allow them to interact effectively with biological targets in pests, leading to potential applications in crop protection.

Material Science Applications

Conductive Polymers:

In materials science, this compound is being studied for its use in conductive polymers. Its ability to form stable conjugated systems makes it suitable for applications in organic electronics, including sensors and photovoltaic devices.

| Material Application | Property |

|---|---|

| Organic Photovoltaics | High conductivity |

| Sensors | Enhanced sensitivity |

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of various thiophene derivatives against MRSA and found that this compound exhibited potent activity comparable to established antibiotics . -

Cancer Cell Proliferation Inhibition:

In vitro tests demonstrated that this compound significantly inhibited the growth of HepG-2 cells, showcasing its potential as a therapeutic agent in cancer treatment . -

Development of Conductive Materials:

Research into the polymerization of thiophene derivatives has led to the development of new conductive materials with applications in flexible electronics and energy storage systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 2-Chlorosulfonyl-5-(3-tolyl)thiophene with structurally related compounds:

Structural and Electronic Comparisons

*Calculated based on analogous compounds in .

- Electrophilic Reactivity : The chlorosulfonyl group in this compound significantly enhances electrophilicity at the 2-position compared to unsubstituted thiophene, facilitating reactions with nucleophiles (e.g., amines, alcohols) . In contrast, trifluoromethyl and ester groups in the analog from stabilize the ring via electron withdrawal but reduce direct reactivity at the sulfur center.

Reactivity in Hydrodesulfurization (HDS)

Thiophene derivatives are critical in petroleum refining, where HDS removes sulfur to meet environmental standards. indicates that substituted thiophenes (e.g., benzothiophenes, dibenzothiophenes) are more resistant to HDS than simple thiophenes due to steric and electronic factors. For this compound:

- By contrast, methyl groups (as in 3-tolyl) typically donate electrons, but the meta-position minimizes conjugation effects, resulting in a less pronounced impact on HDS reactivity.

Preparation Methods

Optimization of Reaction Conditions

In a patented methodology (CN1028101C), 5-substituted thiophenes undergo chlorosulfonation at elevated temperatures (80–120°C) in inert solvents such as dichloroethane or chlorobenzene. For 5-(3-tolyl)thiophene, treatment with excess ClSO₃H (2.5–3.0 equivalents) at 100°C for 6 hours achieves 72% yield of the target compound. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating 3-tolyl group at position 5 directs sulfonation to the adjacent position 2 (Figure 1A).

Critical Parameters:

-

Temperature: Yields drop below 50% at temperatures <80°C due to incomplete reaction.

-

Solvent: Polar aprotic solvents (e.g., DCE) enhance reagent solubility and reaction homogeneity.

-

Work-up: Quenching with ice-water followed by extraction with ethyl acetate minimizes hydrolysis of the chlorosulfonyl group.

Sequential Functionalization Strategies

Multi-step syntheses offer flexibility for introducing both substituents in a controlled manner. A representative sequence involves:

-

Thiophene Ring Construction: Paal-Knorr cyclization of 1,4-diketones with Lawesson’s reagent yields 5-(3-tolyl)thiophene.

-

Sulfonation/Chlorination: Treatment with ClSO₃H introduces the chlorosulfonyl group, as described in Section 1.1.

Advantages:

-

Enables late-stage diversification of the thiophene scaffold.

-

Mitigates steric hindrance between substituents during functionalization.

Analytical and Mechanistic Insights

Spectroscopic Characterization

-

¹H NMR: The 3-tolyl group exhibits characteristic aromatic protons at δ 7.2–7.4 ppm (multiplet), while the thiophene proton at position 3 resonates as a singlet near δ 7.8 ppm.

-

IR: Strong absorption bands at 1360 cm⁻¹ (S=O asymmetric stretch) and 1175 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride formation.

Mechanistic Studies

Quantum mechanical calculations (DFT) reveal that the 3-tolyl group’s +M effect stabilizes the Wheland intermediate during electrophilic sulfonation, favoring position 2 over position 4 by 8.3 kcal/mol.

Comparative Evaluation of Methods

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Direct Chlorosulfonation | 72% | High (≥95:5) | Industrial |

| Suzuki-Miyaura Coupling | 68% | Moderate (85:15) | Lab-scale |

| Rhodium Transannulation | 75% | High (≥90:10) | Lab-scale |

Q & A

Q. What role does in situ FTIR play in elucidating reaction mechanisms involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.